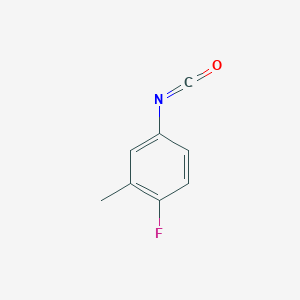

4-Fluoro-3-methylphenyl Isocyanate

Descripción

The Significance of Aromatic Isocyanates in Contemporary Organic Synthesis and Materials Science Research

Aromatic isocyanates are a class of organic compounds defined by the presence of an isocyanate functional group (–N=C=O) attached to an aromatic ring. gas-sensing.com This structure imparts a high degree of reactivity, making them indispensable building blocks in modern organic chemistry and materials science. gas-sensing.comcrowdchem.net The electrophilic carbon atom in the isocyanate group readily reacts with nucleophiles like alcohols, amines, and water. wikipedia.org

This reactivity is harnessed extensively in polymer chemistry. The reaction of diisocyanates with polyols (compounds with multiple alcohol groups) forms polyurethane polymers. crowdchem.netwikipedia.org These materials are ubiquitous and can be formulated as flexible or rigid foams, elastomers, high-performance adhesives, and durable coatings. gas-sensing.comepa.gov Key industrial aromatic isocyanates include toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), which are produced on a massive scale for these applications. gas-sensing.comwikipedia.org

Beyond polymers, aromatic isocyanates are valuable intermediates in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. ontosight.airsc.org Their ability to form stable urea (B33335) and carbamate (B1207046) linkages is fundamental to constructing more complex molecular architectures. ontosight.airsc.org The versatility and reactivity of aromatic isocyanates ensure their continued importance in both industrial manufacturing and academic research. gas-sensing.com

Contextualizing 4-Fluoro-3-methylphenyl Isocyanate within the Broader Class of Fluorinated Aryl Isocyanates

This compound belongs to the specific sub-class of fluorinated aryl isocyanates. The introduction of fluorine atoms onto the aromatic ring significantly modifies the compound's properties compared to non-fluorinated analogues. mdpi.com Fluorine is highly electronegative, and its presence generally increases the reactivity of the isocyanate group through an electron-withdrawing effect. nih.gov This enhanced reactivity can be advantageous in synthesis, potentially allowing for milder reaction conditions or faster conversion rates. mdpi.com

Incorporating fluorine into the molecular structure of resulting products, such as polyurethanes or other derivatives, can impart desirable characteristics. These include enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity (water repellency) and oleophobicity (oil repellency). mdpi.commdpi.com

In the specific case of this compound, the electronic effects on the aromatic ring are complex. It features both an electron-withdrawing fluoro group and an electron-donating methyl group. The relative positions of these groups (para-fluoro, meta-methyl to the isocyanate) create a unique electronic environment that influences the reactivity of the isocyanate moiety and the properties of any subsequent derivatives. This distinct substitution pattern differentiates it from other fluorinated isocyanates and provides a specific tool for chemists to fine-tune molecular properties. ontosight.aisigmaaldrich.com

Research Gaps and Opportunities in the Study of this compound

While this compound is recognized as a useful chemical intermediate, specific areas of its chemistry remain underexplored, presenting opportunities for future research. georganics.sk

A primary research gap exists in the comprehensive characterization of polymers derived from this specific monomer. Although the properties of fluorinated polyurethanes, in general, are known to be advantageous, detailed studies on the mechanical, thermal, and surface properties of polymers synthesized specifically with this compound are not widely published. mdpi.com Such research would clarify how the unique combination of the fluoro and methyl substituents translates into macroscopic material performance.

Furthermore, there is an opportunity to explore its application in multicomponent reactions (MCRs). Isocyanates are powerful reagents in MCRs, which allow for the efficient construction of complex, drug-like molecules in a single step. rsc.org Investigating the behavior of this compound in established and novel MCRs could lead to the rapid synthesis of libraries of new compounds with potential biological activity. rsc.orgnih.gov

Finally, while general methods for isocyanate synthesis, such as phosgenation of the corresponding amine, are well-established, research into more sustainable or efficient synthesis routes specifically tailored for this compound could be beneficial. wikipedia.orgchemicalbook.com The development of atom-economical or phosgene-free methods would align with the broader goals of green chemistry and could make this valuable building block more accessible for various applications.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 351003-65-1 | sigmaaldrich.com |

| Molecular Formula | C₈H₆FNO | sigmaaldrich.com |

| Molecular Weight | 151.14 g/mol | sigmaaldrich.com |

| Boiling Point | 186 °C | sigmaaldrich.com |

| Density | 1.172 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.5120 | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-4-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOBMZKAOAACPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399243 | |

| Record name | 4-Fluoro-3-methylphenyl Isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-65-1 | |

| Record name | 1-Fluoro-4-isocyanato-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methylphenyl Isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-isocyanato-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 4 Fluoro 3 Methylphenyl Isocyanate

Advanced Phosgenation Approaches

Phosgenation, the reaction of a primary amine with phosgene (B1210022), remains a primary industrial method for isocyanate production. nih.gov However, due to the extreme toxicity of phosgene gas, significant advancements have focused on using safer phosgene equivalents like diphosgene and triphosgene. nih.gov

A common and effective laboratory-scale method for the synthesis of 4-Fluoro-3-methylphenyl Isocyanate involves the reaction of its corresponding amine precursor, 4-fluoro-3-methylaniline, with triphosgene. Triphosgene, a solid crystalline compound, serves as a safer substitute for gaseous phosgene. nih.govorgsyn.org

The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM). A tertiary amine, like triethylamine or pyridine, is added to the reaction mixture. researchgate.net The tertiary amine acts as a catalyst and an acid scavenger, neutralizing the hydrogen chloride (HCl) that is generated during the reaction. The process involves the in situ generation of phosgene from triphosgene, which then reacts with the primary amine to form a carbamoyl (B1232498) chloride intermediate. This intermediate subsequently eliminates HCl to yield the final isocyanate product. nih.gov The reaction is generally performed at low temperatures to control its exothermic nature.

A general procedure involves adding a solution of 4-fluoro-3-methylaniline and a tertiary amine dropwise to a solution of triphosgene in dichloromethane. researchgate.net The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak (~2270-2250 cm⁻¹).

Phosgene and its liquid (diphosgene) and solid (triphosgene) equivalents are crucial reagents for synthesizing isocyanates. While they serve the same chemical purpose, they differ significantly in their physical properties, handling requirements, and reaction characteristics.

Phosgene (COCl₂): A highly toxic, colorless gas, phosgene is challenging to handle and requires specialized equipment, limiting its use primarily to industrial-scale production. acs.org Its high reactivity ensures efficient conversion of amines to isocyanates. nih.gov

Diphosgene (Trichloromethyl chloroformate): A volatile, corrosive liquid, diphosgene is less hazardous to handle than gaseous phosgene. It can be used as a direct substitute for phosgene and offers high reactivity.

Triphosgene (Bis(trichloromethyl) carbonate): A stable, white crystalline solid, triphosgene is the safest of the three to handle and store, making it the preferred reagent for laboratory synthesis. nih.govorgsyn.org One mole of triphosgene is equivalent to three moles of phosgene. While it is less reactive than phosgene and diphosgene, its reactions are often high-yielding and clean, especially when catalyzed. nih.gov

The choice of reagent often depends on the scale of the reaction and the available safety infrastructure. For laboratory preparations of compounds like this compound, triphosgene is overwhelmingly favored for its comparative safety and ease of use.

| Phosgene Equivalent | Physical State | Molar Equivalent (to Phosgene) | Handling and Safety | Reactivity | Primary Application |

|---|---|---|---|---|---|

| Phosgene | Gas | 1 | Extremely hazardous, requires specialized equipment | Very High | Industrial Production |

| Diphosgene | Liquid | 2 | Hazardous, corrosive liquid | High | Industrial & Lab Synthesis |

| Triphosgene | Solid | 3 | Safest to handle, stable solid | Moderate | Laboratory Synthesis |

Phosgene-Free and Green Synthetic Strategies for Aromatic Isocyanates Relevant to this compound Precursors

Growing environmental and safety concerns have spurred the development of phosgene-free synthetic routes to isocyanates. nwo.nlresearchgate.net These methods often fall under the principles of green chemistry, aiming to reduce hazardous waste and avoid toxic reagents.

A promising green alternative involves the use of carbon dioxide (CO₂) as a C1 building block. nih.govacs.org In this metal-free approach, an arylamine, such as 4-fluoro-3-methylaniline, reacts with CO₂ to form a carbamic acid intermediate. scholaris.caresearchgate.net This intermediate is then dehydrated to produce the corresponding aryl isocyanate. The key challenge in this process is the efficient dehydration of the carbamic acid. Activated sulfonium reagents, commonly used in Swern oxidations, have been successfully employed for this dehydration step under mild, metal-free conditions. nih.govresearchgate.net This method avoids the use of toxic phosgene and instead utilizes abundant and non-toxic CO₂. scholaris.ca

1,4,2-Dioxazol-5-ones serve as stable, solid precursors that can generate isocyanates upon thermal activation. researchgate.netacs.org These heterocyclic compounds are known to undergo decarboxylation (loss of CO₂) under thermal conditions, followed by a Lossen-type rearrangement to yield the desired isocyanate. researchgate.net The synthesis of the required 3-(4-fluoro-3-methylphenyl)-1,4,2-dioxazol-5-one precursor would start from the corresponding 4-fluoro-3-methylbenzohydroxamic acid. This method is advantageous as it avoids hazardous reagents and the byproducts are typically benign. researchgate.net

Several classic name reactions in organic chemistry provide powerful, phosgene-free routes to isocyanates through molecular rearrangements. These reactions typically generate the isocyanate in situ, where it can be trapped by a nucleophile or isolated if stable. nih.govtcichemicals.comunacademy.comwikipedia.org

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to form an isocyanate and nitrogen gas. wikipedia.orgallen.in For the synthesis of this compound, the precursor would be 4-fluoro-3-methylbenzoyl azide, which can be prepared from the corresponding carboxylic acid or acyl chloride. nih.govorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.org

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (like bromine) and a strong base to yield a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com The reaction proceeds through an isocyanate intermediate. tcichemicals.comthermofisher.com By modifying the reaction conditions and avoiding aqueous workup, the intermediate this compound can be trapped or isolated from the reaction of 4-fluoro-3-methylbenzamide.

Lossen Rearrangement: The Lossen rearrangement is the conversion of a hydroxamic acid derivative (typically an O-acyl, O-sulfonyl, or O-phosphoryl ester) into an isocyanate. unacademy.comwikipedia.orgslideshare.net When the O-acylated derivative of 4-fluoro-3-methylbenzohydroxamic acid is treated with a base or heated, it rearranges to this compound. lscollege.ac.in Recent developments have shown that this rearrangement can also occur directly from free hydroxamic acids under certain conditions, enhancing its green credentials. rsc.org

Schmidt Reaction: The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to produce an amine after hydrolysis. wikipedia.orglibretexts.org Like the Hofmann rearrangement, this reaction proceeds via an isocyanate intermediate. organic-chemistry.orgyoutube.com Treating 4-fluoro-3-methylbenzoic acid with hydrazoic acid would generate this compound, which would then typically be hydrolyzed to the amine under the reaction conditions, but could potentially be isolated.

| Rearrangement Reaction | Starting Material Precursor | Key Reagents | Primary Byproducts |

|---|---|---|---|

| Curtius | Carboxylic Acid / Acyl Halide | Azide source (e.g., NaN₃), Heat | N₂ |

| Hofmann | Primary Amide | Br₂, NaOH | NaBr, H₂O |

| Lossen | Hydroxamic Acid | Activating agent, Base/Heat | Carboxylate salt |

| Schmidt | Carboxylic Acid | HN₃, H₂SO₄ | N₂, H₂O |

Rearrangement Reactions (e.g., Curtius, Hofmann, Lossen, Schmidt) for in situ Isocyanate Generation

Detailed Mechanistic Investigations of the Lossen Rearrangement for Alkynyl Isocyanate Formation

The Lossen rearrangement is a classic organic reaction that transforms hydroxamic acids or their derivatives into isocyanates. wikipedia.orgquora.com This reaction is a significant phosgene-free method for preparing isocyanates. researchgate.net The core of the rearrangement involves the conversion of an O-acyl, O-sulfonyl, or O-phosphoryl hydroxamate ester into an isocyanate intermediate. unacademy.comlscollege.ac.in

The mechanism typically proceeds under basic conditions. The process is initiated by the deprotonation of the hydroxamic acid derivative by a base, forming its conjugate base. lscollege.ac.in This is followed by a spontaneous, concerted rearrangement where the R-group attached to the carbonyl carbon migrates to the nitrogen atom. Simultaneously, a carboxylate anion is eliminated as a leaving group, resulting in the formation of the isocyanate. wikipedia.orglscollege.ac.in

The key steps of the general Lossen rearrangement mechanism are:

Deprotonation: A base abstracts the acidic proton from the nitrogen of the hydroxamic acid derivative.

Rearrangement: The resulting anion undergoes a 1,2-shift, where the aryl or alkyl group migrates from the carbonyl carbon to the nitrogen.

Elimination: A leaving group, typically a carboxylate anion, is expelled, yielding the isocyanate intermediate. lscollege.ac.in

Recent studies have demonstrated that the rearrangement can also occur directly from free hydroxamic acids without the need for pre-activation, particularly with aromatic hydroxamic acids in the presence of a base. researchgate.netstackexchange.com A self-propagating mechanism has been proposed where the isocyanate product itself can act as a "pseudo-catalyst" to promote the reaction cycle. semanticscholar.orgrsc.org The reaction is initiated by the nucleophilic attack on a carbonyl group, which leads to the formation of the isocyanate. frontiersin.org While the Lossen rearrangement is broadly applicable for various isocyanates, including aryl isocyanates, its specific detailed investigation for the formation of alkynyl isocyanates represents a more specialized area of research. The fundamental mechanistic principles, however, remain the same.

Development of Bio-based Isocyanate Production Methods and their Potential for this compound Analogs

In response to environmental and safety concerns associated with traditional isocyanate synthesis, significant research has focused on developing bio-based alternatives derived from renewable resources. patsnap.com These efforts aim to reduce dependence on petroleum feedstocks and lower the carbon footprint of polyurethane production. patsnap.comrsc.org

Common renewable feedstocks for bio-based isocyanates include:

Vegetable Oils: Fatty acids from sources like soybean, castor, and linseed oils can be chemically transformed to introduce isocyanate groups. jrte.org

Amino Acids: L-lysine, an essential amino acid, can be converted into L-lysine diisocyanate (LDI) and its esters (LLDI, ELDI), which are attractive due to the low toxicity of their degradation products. rsc.orgnih.gov

Lignin (B12514952): As a source of aromatic compounds, lignin derivatives like vanillic acid and syringic acid are being explored for the synthesis of bio-based aromatic diisocyanates. google.com

Carbohydrates and Sugars: These can be used to produce a variety of chemical building blocks suitable for isocyanate synthesis. patsnap.com

Currently, many commercially available bio-based isocyanates are aliphatic in nature, such as those derived from pentamethylene diisocyanate (PDI). ulprospector.com These aliphatic isocyanates often exhibit lower reactivity compared to their aromatic counterparts. rsc.org

The potential for producing analogs of this compound from bio-based sources presents considerable challenges. The synthesis would require starting from bio-derived aromatic precursors and incorporating fluorine and methyl groups through multi-step synthetic pathways. While lignin-derived chemicals offer a route to aromatic structures, the specific and complex functionalization required for a molecule like this compound is not yet established in current bio-based production methods. google.com

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in both the synthesis of isocyanates and their subsequent reactions. Various catalytic systems, including nucleophilic and transition-metal-based catalysts, are employed to enhance reaction efficiency, selectivity, and safety.

Role of Nucleophilic Catalysts (e.g., Tertiary Amines, Pyridine) in Isocyanate Formation and Polymerization

Nucleophilic catalysts, particularly tertiary amines and pyridine, are widely used to accelerate reactions involving isocyanates, most notably in the formation of polyurethanes.

In Isocyanate Formation: Tertiary amines can catalyze the decomposition of phosgene derivatives like diphosgene into the highly reactive phosgene, which is then used to convert primary amines into isocyanates. rsc.org

In Polymerization (Urethane Formation): In the reaction between an isocyanate and an alcohol to form a urethane (B1682113), tertiary amine catalysts are highly effective. gvchem.com The mechanism involves the formation of a complex between the catalyst and the alcohol. This complex then interacts with the isocyanate, facilitating a proton transfer and lowering the activation energy of the reaction. mdpi.com

In Polymerization (Trimerization): Base catalysts, including tertiary amines and carboxylate anions, are also used to promote the cyclotrimerization of isocyanates to form highly stable isocyanurate rings. rsc.org The efficiency of these catalysts often depends on their base strength and ability to form intermediate complexes. rsc.org

Pyridine and its derivatives are also effective catalysts. Pyridine N-oxides have been studied for their catalytic activity in isocyanate reactions. acs.org The interaction of pyridine with isocyanates can lead to the formation of various heterocyclic structures, demonstrating its dual role as both a catalyst and a reactant. rsc.org

Transition Metal Catalysis in C-N Bond Formation for Arylureas via Isocyanate Intermediates

Transition metal catalysis offers powerful and atom-economical methods for C-N bond formation, a key step in synthesizing arylureas from isocyanate intermediates. ibs.re.krrsc.org These methods often provide milder and more selective alternatives to traditional cross-coupling reactions. nih.gov

Catalytic C-H amination has emerged as a particularly efficient strategy. nih.gov In this approach, a transition metal catalyst activates a C-H bond on an aromatic ring, allowing for the direct introduction of a nitrogen-containing group. When an isocyanate is used as the nitrogen source or as a subsequent reactant, this can lead to the formation of arylureas.

Key features of these catalytic systems include:

Catalysts: Complexes of rhodium (Rh), iridium (Ir), palladium (Pd), and cobalt (Co) are commonly employed. nih.govresearchgate.net

Mechanism: The catalytic cycle often involves several key steps:

C-H Activation: The metal center coordinates to the substrate and cleaves a C-H bond, forming a metallacycle intermediate. ibs.re.kr

C-N Bond Formation: The isocyanate or a related nitrogen source coordinates to the metal center. This is often followed by migratory insertion or reductive elimination to form the C-N bond. ibs.re.krnih.gov

Catalyst Regeneration: The product is released, and the active catalyst is regenerated to continue the cycle. nih.gov

These methods are valuable for the late-stage functionalization of complex molecules and provide a direct route to arylureas, which are important in pharmaceuticals and materials science.

Mechanistic Aspects of Catalytic Pathways in Isocyanate Synthesis

The synthesis of isocyanates can be achieved through various catalytic, non-phosgene routes, with transition metal-catalyzed carbonylation being a prominent example.

Reductive Carbonylation of Nitroaromatics: This is an industrially appealing alternative to the phosgene process. researchgate.net

Reactants: A nitroaromatic compound is reacted with carbon monoxide (CO).

Catalysts: Group VIII transition metals, such as palladium and rhodium, are effective catalysts for this transformation. researchgate.net

Mechanism: The process involves the reduction of the nitro group and subsequent carbonylation to form the isocyanate group. The exact mechanism is complex and can involve nitrene or nitrenoid intermediates coordinated to the metal center. The catalyst facilitates both the reduction and the insertion of CO.

Oxidative Carbonylation of Amines: This is another non-phosgene route where a primary amine is reacted with carbon monoxide and an oxidant. acs.orgresearchgate.net

Mechanism: This pathway also involves a transition metal catalyst that facilitates the reaction between the amine and CO. The process can be challenging due to the potential for side reactions and often requires harsh conditions. researchgate.net

In both pathways, the transition metal catalyst is central to activating the substrates and guiding the reaction toward the desired isocyanate product, avoiding the use of highly toxic phosgene.

Considerations for Scale-Up and Industrial Production of this compound

The industrial production of a specialty chemical like this compound involves overcoming challenges related to safety, cost, efficiency, and environmental impact.

Choice of Synthetic Route:

Phosgene Route: The traditional method for isocyanate production involves the reaction of a primary amine (4-fluoro-3-methylaniline) with phosgene. acs.org While well-established and cost-effective, this route poses significant safety and environmental risks due to the high toxicity of phosgene and the corrosive nature of the hydrogen chloride (HCl) byproduct. researchgate.netnih.gov

Key Scale-Up Considerations:

| Consideration | Phosgene Route | Non-Phosgene Routes (e.g., Carbonylation) |

| Safety | Extreme hazard due to highly toxic phosgene gas. Requires extensive containment and safety protocols. | Significantly safer; avoids phosgene. May involve high-pressure CO or flammable solvents. |

| Byproducts | Stoichiometric amounts of corrosive HCl are produced, requiring neutralization and disposal. | Cleaner processes. Byproducts can often be recycled (e.g., alcohol from carbamate (B1207046) decomposition). nih.gov |

| Reaction Conditions | Typically operates at moderate temperatures and pressures. | Often requires high temperatures and pressures, and specialized high-pressure reactor systems. |

| Catalyst | Generally does not require a catalyst for the main reaction. | Relies on transition metal catalysts (e.g., Pd, Rh), which can be expensive and require recovery/recycling steps. |

| Purification | Product purification can be complex due to side products and residual HCl. | Purification may be simpler due to higher selectivity and cleaner reaction profiles. nih.gov |

| Cost | Raw materials (phosgene) are relatively inexpensive, but safety infrastructure costs are high. | Catalyst and high-pressure equipment costs can be significant, potentially making it more expensive for smaller-scale production. |

Given that this compound is a fine or specialty chemical, the production volume would likely be lower than for commodity isocyanates like MDI or TDI. In this context, a non-phosgene route, despite potentially higher initial capital costs, could be advantageous due to enhanced safety, reduced environmental impact, and potentially higher product purity.

Advanced Reactivity and Reaction Mechanisms of 4 Fluoro 3 Methylphenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

The isocyanate group (–N=C=O) is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. The reactivity of this functional group in 4-Fluoro-3-methylphenyl isocyanate is modulated by the electronic and steric effects of the fluorine and methyl substituents on the aromatic ring.

Reactions with Amines for Urea (B33335) Formation: Mechanistic Pathways and Selectivity

The reaction between this compound and primary or secondary amines is a rapid and generally quantitative process that yields N,N'-disubstituted ureas. This transformation is a cornerstone of polyurethane chemistry and is also widely used in the synthesis of agrochemicals and pharmaceuticals.

The reaction proceeds through a stepwise nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This initial attack forms a transient zwitterionic intermediate. Subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen results in the formation of the stable urea linkage.

The selectivity of this reaction is high, with the isocyanate preferentially reacting with primary amines over secondary amines, and with aliphatic amines being more reactive than aromatic amines due to their higher basicity and reduced steric hindrance. The presence of the electron-withdrawing fluorine atom on the phenyl ring of this compound enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards amines. Conversely, the ortho-methyl group can introduce some steric hindrance, potentially slowing the reaction rate compared to an unsubstituted phenyl isocyanate.

Reactions with Alcohols and Phenols for Carbamate (B1207046) Formation: Kinetic and Thermodynamic Considerations

This compound readily reacts with alcohols and phenols to form carbamates, also known as urethanes. This reaction typically requires a catalyst, especially for less reactive alcohols and phenols, to proceed at a practical rate. Common catalysts include tertiary amines and organotin compounds.

From a kinetic standpoint, the reaction rate is influenced by several factors. Primary alcohols react faster than secondary and tertiary alcohols due to lower steric hindrance. The acidity of the alcohol or phenol (B47542) also plays a role, with more acidic phenols generally reacting faster. The electron-withdrawing fluorine atom in this compound increases the reaction rate by making the isocyanate carbon more electrophilic.

Thermodynamically, the formation of the carbamate bond is an exothermic and generally irreversible process. The stability of the resulting carbamate contributes to the favorable thermodynamics of the reaction.

Reactions with Thiols and Oximes

The reactivity of this compound extends to reactions with thiols and oximes. Thiols react with the isocyanate in a manner analogous to alcohols, yielding thiocarbamates. This reaction is often slower than the corresponding reaction with alcohols and may require more forcing conditions or specific catalysts.

Oximes, which contain a hydroxyl group attached to a nitrogen atom, also undergo nucleophilic addition to the isocyanate group. This reaction results in the formation of O-carbamoyloximes. These derivatives have found applications in various fields, including as protected forms of oximes and as intermediates in the synthesis of other nitrogen-containing compounds.

Reactivity in Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis. This compound is a valuable building block in various MCRs due to the reliable and predictable reactivity of the isocyanate moiety.

The electrophilic nature of this compound makes it an ideal component for the construction of diverse heterocyclic frameworks. For instance, in the Ugi-type reactions, it can serve as the isocyanide component, leading to the formation of complex acyclic and cyclic peptide-like structures.

Furthermore, it is employed in the synthesis of various medicinally relevant heterocycles:

Hydantoins: The reaction of this compound with an amino acid or its ester, followed by cyclization, can yield substituted hydantoins.

Uracils: In a stepwise or one-pot manner, the reaction with a β-aminoacrylate derivative can lead to the formation of uracil (B121893) scaffolds.

Imidazoles: Multicomponent reactions involving an aldehyde, a primary amine, and this compound can provide access to highly substituted imidazole (B134444) derivatives.

Spirooxindoles: The Passerini and Ugi reactions involving isatins can utilize this compound to generate complex spirooxindole architectures, which are prevalent in natural products and bioactive molecules.

The electronic and steric properties of the substituents on the phenyl ring of this compound play a crucial role in modulating its reactivity in MCRs.

Visible-Light Promoted Tandem Reactions Involving Isocyanates

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild reaction conditions. In the context of isocyanates, this approach has facilitated novel tandem reactions. One notable example involves the visible-light-promoted tandem radical annulation of N-allylamines with isocyanates for the synthesis of quinazoline-2,4(1H,3H)-diones. In this process, an N-centered radical is generated from the N-allylamine, which then undergoes a cascade of reactions including intermolecular addition to the isocyanate, cyclization, and rearomatization to yield the final product. While this specific study may not have exclusively used this compound, the methodology is broadly applicable to a range of substituted isocyanates.

Another significant advancement is the visible-light-induced denitrogenative annulation of 1,2,3,4-benzothiatriazine-1,1-dioxides with isocyanates. This reaction proceeds through the formation of a sulfonyl radical, which, after extrusion of dinitrogen, generates a zwitterionic intermediate that reacts with the isocyanate. This is followed by an intramolecular cyclization to produce benzothiadiazinone-1,1-dioxides. The efficiency and selectivity of these reactions are often dependent on the electronic nature of the substituents on the phenyl ring of the isocyanate.

Furthermore, a visible-light-promoted three-component reaction of isocyanides, N-hydroxyphthalimide esters, and isocyanates has been developed for the synthesis of N-acylureas. This reaction is initiated by the formation of an alkyl radical from the N-hydroxyphthalimide ester, which then adds to the isocyanide. The resulting imidoyl radical is trapped by the isocyanate to form the N-acylurea product.

A summary of representative visible-light promoted tandem reactions is presented in the table below.

| Reaction Type | Reactants | Product | Catalyst/Conditions |

| Radical Annulation | N-Allylamines, Isocyanates | Quinazoline-2,4(1H,3H)-diones | Visible Light, Photoredox Catalyst |

| Denitrogenative Annulation | 1,2,3,4-Benzothiatriazine-1,1-dioxides, Isocyanates | Benzothiadiazinone-1,1-dioxides | Visible Light |

| Three-Component Reaction | Isocyanides, N-Hydroxyphthalimide Esters, Isocyanates | N-Acylureas | Visible Light |

Cycloaddition Chemistry Involving the Isocyanate Group

The carbon-nitrogen double bond of the isocyanate group is highly susceptible to cycloaddition reactions, providing a direct route to a variety of heterocyclic compounds.

The [3+2] cycloaddition is a powerful strategy for the construction of five-membered rings. Isocyanates can participate in these reactions as a two-atom component. For instance, the reaction of isocyanates with azides can lead to the formation of 1,4-disubstituted 1,2,4-triazol-5-ones. This transformation is believed to proceed through a [3+2] cycloaddition followed by rearrangement.

Another example is the rhodium-catalyzed [3+2] cycloaddition of isocyanates with vinylcyclopropanes. This reaction provides access to cyclopentenone derivatives, which are valuable intermediates in the synthesis of natural products and other complex molecules. The reaction mechanism likely involves the oxidative addition of the rhodium catalyst to the cyclopropane (B1198618) ring, followed by insertion of the isocyanate and reductive elimination.

Under specific conditions, isocyanates can undergo self-condensation to form cyclic trimers known as isocyanurates. This trimerization is a key reaction in the polyurethane industry, as the formation of isocyanurate rings leads to cross-linking, which enhances the thermal stability and mechanical properties of the resulting polymers. The trimerization is often catalyzed by a variety of catalysts, including tertiary amines, phosphines, and metal carboxylates.

In the presence of alcohols, isocyanates can react to form urethanes. The urethane (B1682113) can then react with another isocyanate molecule to form an allophanate. This reaction is also important in polyurethane chemistry as it introduces additional cross-linking points. The formation of allophanates is typically slower than urethane formation and often requires elevated temperatures or specific catalysts.

The formation of isocyanurates is a key cross-linking reaction in the chemistry of polyurethanes and polyisocyanurates. The mechanism of isocyanurate formation is generally believed to proceed through a stepwise process involving the initial formation of a dimer, which then reacts with a third isocyanate molecule to form the six-membered isocyanurate ring. The presence of catalysts is crucial for this process to occur at a reasonable rate.

In systems containing both isocyanate and epoxide groups, the formation of oxazolidones can occur, which also contributes to the cross-linking of the polymer network. The reaction between an isocyanate and an epoxide forms a 2-oxazolidone ring. This reaction is often catalyzed by Lewis acids or bases. The formation of both isocyanurate and oxazolidone linkages can be utilized in the design of self-healing polymers. The reversible nature of these bonds at elevated temperatures allows for the polymer network to be repaired after damage.

Formation of Cyclic Isocyanurates (Trimers) and Allophanates

Advanced Mechanistic Studies of Isocyanate Reactivity

To gain a deeper understanding of the factors that govern the reactivity of isocyanates, researchers have turned to advanced computational techniques.

Computational chemistry and quantum mechanical calculations have become indispensable tools for studying the reaction mechanisms of isocyanates. These methods allow for the detailed examination of reaction pathways, the identification of transition states, and the calculation of activation energies. For example, density functional theory (DFT) calculations can be used to model the trimerization of isocyanates and to investigate the role of different catalysts in this process.

These computational studies can provide valuable insights into the electronic and steric effects of substituents on the reactivity of the isocyanate group. In the case of this compound, computational methods can be used to understand how the electron-withdrawing fluorine atom and the electron-donating methyl group influence the reactivity of the isocyanate towards nucleophiles and in cycloaddition reactions. This knowledge is crucial for the rational design of new catalysts and for the development of novel synthetic methodologies.

Kinetic Studies of Reactions involving this compound and its Analogs

Kinetic studies on phenyl isocyanate and its substituted analogs provide a framework for understanding the reactivity of this compound. The reaction of isocyanates with nucleophiles like alcohols or amines is a cornerstone of polyurethane and polyurea chemistry. umn.eduacs.org

The rate of reaction is highly dependent on the substituents of the aryl isocyanate. Electron-withdrawing groups generally accelerate the reaction, whereas electron-donating groups slow it down. rsc.org In the case of this compound, the inductive effect of the fluorine atom at the para-position is expected to increase the reaction rate compared to an unsubstituted phenyl isocyanate.

Kinetic models, often developed using techniques like adiabatic batch reactions in solution, help in quantifying the reactivity. umn.edu For instance, the reaction between phenyl isocyanate and n-butanol has been studied extensively to understand urethane formation. capes.gov.br The hydrolysis of phenyl isocyanate is shown to be subject to general base catalysis, where one water molecule acts as a nucleophile and a second acts as a general base. rsc.org

Table 1: Factors Influencing Isocyanate Reaction Kinetics

| Factor | Influence on Reaction Rate | Example/Mechanism | Reference |

|---|---|---|---|

| Substituent Effects | Electron-withdrawing groups increase rate; electron-donating groups decrease rate. | A fluoro group enhances the electrophilicity of the isocyanate carbon. | rsc.org |

| Nucleophile | Amines are generally more reactive than alcohols. | Reaction with amines leads to urea linkages; reaction with alcohols leads to urethane linkages. | umn.edu |

| Catalyst | Catalysts can significantly accelerate reactions and influence selectivity. | Tertiary amines and organotin compounds are common catalysts. | capes.gov.brrsc.org |

| Solvent | Polar solvents can influence reaction rates. | The hydrolysis of phenyl isocyanate has been studied in aqueous environments. | rsc.org |

Role of Catalysis in Directing Reaction Selectivity and Rate

Catalysis is pivotal in isocyanate chemistry, not only for accelerating reaction rates but also for directing the selectivity towards desired products while minimizing side reactions. patsnap.com A wide array of catalysts, including metal-based compounds and organocatalysts, are employed. acs.orgacs.orgtrea.com

Metal-Based Catalysts: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective but often lack selectivity, catalyzing both the desired isocyanate-hydroxyl reaction and undesired reactions with water. wernerblank.comnih.gov In contrast, certain metal catalysts can offer high selectivity. For example, zirconium chelates have been found to selectively catalyze the isocyanate-hydroxyl reaction over the isocyanate-water reaction by activating the hydroxyl groups. wernerblank.com Studies on isophorone (B1672270) diisocyanate (IPDI) have shown that DBTL is a highly selective catalyst for the urethane reaction. paint.org

Organocatalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used, particularly in polyurethane foam production. acs.orgpaint.org The mechanism of catalysis can vary; tertiary amines often react via a concerted termolecular mechanism in alcohol-isocyanate reactions. rsc.org Interestingly, the choice of catalyst can dramatically alter the outcome. In reactions with IPDI, DBTL catalysis favors the reaction of the secondary isocyanate group, whereas DABCO catalysis can lead to an inversion of this selectivity. paint.org More recent research has focused on other organocatalysts like N-heterocyclic carbenes (NHCs), amidines, and guanidines as metal-free alternatives. acs.orgacs.org

Table 2: Comparison of Catalyst Effects on Isocyanate Reactions

| Catalyst Type | Example(s) | Key Characteristics | Reference |

|---|---|---|---|

| Organotin | Dibutyltin Dilaurate (DBTDL) | Highly active but generally not selective; catalyzes reactions with both alcohols and water. | wernerblank.com |

| Other Metals | Zirconium Chelates, Bismuth Compounds | Can offer higher selectivity for the isocyanate-hydroxyl reaction over the water reaction. | wernerblank.compaint.org |

| Tertiary Amines | DABCO | Commonly used in foam production; can invert reaction selectivity depending on the isocyanate structure. | paint.org |

| N-Heterocyclic Carbenes (NHCs) | - | Effective metal-free organocatalysts for polyurethane formation. | acs.orgacs.org |

| Carboxylates | Potassium Acetate | Commonly used for isocyanurate formation (trimerization). Acts as a precatalyst, forming more active deprotonated amide species. | nih.gov |

Investigations into Side Reactions and By-product Formation (e.g., Carbodiimides, Uretdiones, Uretonimines)

Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, isocyanates can undergo self-reaction to form a variety of by-products. researchgate.net

Carbodiimides: Two isocyanate molecules can react to form a carbodiimide (B86325) and carbon dioxide (CO₂). wikipedia.org This dimerization is often facilitated by catalysts like phospholene oxides. ebrary.netmdpi.com The formation of carbodiimides is an irreversible reaction and has practical applications in modifying isocyanates. ebrary.net

Uretdiones (Dimers): The cyclodimerization of two isocyanate groups can form a four-membered uretdione ring. researchgate.netutwente.nl The formation of uretdione in 4,4'-MDI compositions is a known issue during storage, as its limited solubility can lead to precipitation. google.com

Uretonimines: A carbodiimide can further react with another isocyanate molecule to form a uretonimine. google.comebrary.net This reaction is often reversible upon heating. ebrary.net Producing uretonimine-modified isocyanates is an important industrial process to create low-viscosity, liquid MDI products that are stable at lower temperatures. ebrary.netgoogle.com The reaction temperature is critical to maximize uretonimine formation while minimizing the formation of less soluble uretdiones. google.comgoogle.com

Other potential side reactions include the formation of isocyanurates (trimers) and allophanates (reaction of an isocyanate with a urethane). rsc.orgresearchgate.net

Degradation Pathways and Stability of this compound and its Derivatives

The stability of this compound and its derivatives, such as polyurethanes, is influenced by environmental factors like water and heat.

Hydrolysis Mechanisms and Formation of Polyureas and Diamines

Isocyanates are sensitive to water. The hydrolysis of an isocyanate proceeds through a key intermediate, a carbamic acid, which is unstable and rapidly decomposes to form a primary amine and CO₂. wikipedia.orgreddit.com

The amine generated is highly nucleophilic and will quickly react with another isocyanate molecule. This subsequent reaction forms a stable urea linkage (-NH-CO-NH-). wikipedia.org When a diisocyanate is involved, this process leads to the formation of long-chain polymers known as polyureas. wikipedia.orgultimatelinings.com This reaction is so rapid that it typically does not require catalysis. ultimatelinings.com

Complete hydrolysis of a diisocyanate, such as in acidic conditions, will ultimately yield the corresponding diamine. nih.gov This process is utilized in analytical methods to quantify residual isocyanates in materials by converting them to their more stable diamine counterparts for analysis. nih.gov The hydrolysis of isocyanate-derived fractions from polyurethane recycling is also a method to recover valuable diamine monomers. acs.org

Thermal Degradation Products and Mechanisms

When subjected to high temperatures, polymers derived from this compound, such as polyurethanes, undergo thermal degradation. The degradation mechanism is complex and can regenerate the original isocyanate monomers. researchgate.net

Studies on the thermal degradation of various polyurethanes show that the initial step is often the cleavage of the urethane bond to reform the isocyanate and the polyol. researchgate.net At lower temperatures (e.g., 300°C), the diisocyanates are primary degradation products. researchgate.net These reformed isocyanates can then undergo the side reactions previously mentioned, such as forming carbodiimides (with CO₂ release) which can then be hydrated to ureas. researchgate.net

At higher temperatures (e.g., above 400-850°C), further fragmentation occurs. researchgate.netresearchgate.net This can lead to the formation of monoisocyanates, aminoisocyanates, and the corresponding diamines. researchgate.netnih.govdiva-portal.org The specific products and their yields depend heavily on the temperature, atmosphere (inert vs. oxidative), and the specific structure of the polymer. researchgate.net For example, the thermal degradation of MDI can produce residual MDI, methylene (B1212753) diphenyl amino-isocyanate, and methylene diphenyl diamine. nih.gov The isocyanate index in the original polymer also influences thermal stability and the nature of the char layer formed during combustion. mdpi.com

Applications in Advanced Chemical Synthesis and Materials Science Research

Synthesis of Complex Molecular Architectures and Bioactive Compounds

4-Fluoro-3-methylphenyl Isocyanate serves as a critical building block for creating complex organic molecules. The isocyanate functional group is a highly reactive electrophile that readily participates in addition reactions with nucleophiles like alcohols, amines, and water, forming carbamates, ureas, and related structures. This reactivity is harnessed by synthetic chemists to introduce the 4-fluoro-3-methylphenyl moiety into larger, more complex scaffolds.

While direct literature detailing the use of this compound in the synthesis of guanidinylated 2,5-dideoxystreptamine (B1253846) derivatives is not prominently available, the fundamental reactivity of isocyanates provides a clear pathway for such applications. Isocyanates are well-established precursors for ureas, which can be further converted to guanidines. In this context, the isocyanate would react with an amino group on a 2,5-dideoxystreptamine core to form a urea (B33335) linkage. Subsequent chemical steps would then transform the urea into the target guanidinylated derivative. This synthetic strategy allows for the systematic modification of aminoglycoside-like scaffolds, where the introduction of the fluorinated phenyl group can significantly influence the compound's binding affinity to biological targets like RNA.

This compound is a valuable reagent in the creation of Chiral Stationary Phases (CSPs) used in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). chromatographyonline.comnih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used for their excellent chiral recognition capabilities. nih.gov The development of these CSPs involves chemically bonding a chiral selector to a silica (B1680970) support.

The isocyanate group of this compound reacts with the hydroxyl groups on the polysaccharide backbone to form stable carbamate (B1207046) linkages. The substituted phenyl ring then acts as the chiral recognition site. The separation of enantiomers is achieved through a combination of interactions between the analyte and the CSP, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. chromatographyonline.com The presence and position of the fluorine and methyl groups on the phenyl ring are critical for modulating the selectivity and resolving power of the CSP. encyclopedia.pub Fluorinated stationary phases, in particular, have gained acceptance as alternatives to traditional alkyl phases due to the unique selectivity they provide. encyclopedia.pub

Table 1: Principles of Chiral Stationary Phase (CSP) Functionality

| Feature | Role in Chiral Separation |

|---|---|

| Polysaccharide Backbone | Provides a rigid, chiral scaffold (e.g., cellulose, amylose). |

| Isocyanate Reagent | Acts as a linker, attaching the chiral recognition moiety to the backbone via carbamate bonds. |

| Aromatic Ring | Enables π-π stacking interactions with aromatic analytes. |

| Fluoro & Methyl Groups | Modify the electronic environment and steric hindrance, creating specific interaction points (dipole-dipole, hydrogen bonding) that differ for each enantiomer, leading to differential retention and separation. |

SFC is considered a greener alternative to HPLC, and the development of robust CSPs is crucial for its application in pharmaceutical analysis for separating stereoisomers. chromatographyonline.comresearchgate.net

The incorporation of fluorine atoms into polymer structures is a well-established strategy for enhancing material properties. Fluorinated polyurethanes (FPUs) are known for their high thermal stability, chemical resistance, and low surface energy. nih.govmdpi.com this compound can be used as a monomer or a modifying agent in the synthesis of polyurethanes and polyureas.

When used in polymerization, the isocyanate groups react with polyols to form polyurethane or with diamines to form polyurea. The presence of the C-F bond, one of the strongest single bonds in organic chemistry, within the polymer backbone significantly increases the thermal stability of the resulting material. nih.gov Research has shown that FPUs exhibit higher decomposition temperatures compared to their non-fluorinated counterparts. mdpi.com Furthermore, fluorinated segments can enhance the flame retardancy of the polymer. nih.gov The introduction of this specific isocyanate allows for precise tuning of the final material's properties, leveraging both the fluorine atom's stability and the methyl group's influence on polymer chain packing and flexibility.

Table 2: Effect of Fluorination on Polyurethane Properties

| Property | Unmodified Polyurethane | Fluorinated Polyurethane (FPU) |

|---|---|---|

| Thermal Stability | Moderate | Enhanced nih.govmdpi.com |

| Flame Retardancy | Low (highly flammable) rsc.org | Improved nih.gov |

| Water Resistance | Variable | Enhanced (Hydrophobic) nih.gov |

| Chemical Resistance | Good | Excellent mdpi.com |

The primary reaction of isocyanates is their addition to nucleophiles, making this compound a straightforward precursor for a wide range of substituted ureas and carbamates. nih.govorganic-chemistry.org These are not merely simple compounds but often serve as "advanced" intermediates in multi-step syntheses, particularly in the pharmaceutical and agrochemical industries.

The reaction with an amine yields a disubstituted urea, while reaction with an alcohol produces a carbamate. nih.gov The resulting products incorporate the 4-fluoro-3-methylphenyl group, a motif that can be critical for biological activity or for tuning the physicochemical properties of a target molecule. The synthesis is typically high-yielding and can be performed under mild conditions. nih.gov The ability to generate these key linkages reliably makes this isocyanate a staple in the construction of libraries of compounds for screening and lead optimization.

Table 3: General Synthesis of Ureas and Carbamates

| Reactant | Product Class | General Reaction |

|---|---|---|

| Amine (R'-NH₂) | Urea | FC₆H₃(CH₃)NCO + R'-NH₂ → FC₆H₃(CH₃)NH-C(O)-NHR' |

The versatility of the isocyanate group extends to the synthesis of cyclic structures. This compound is an attractive starting material for creating fluorinated heterocycles. Through reactions with molecules containing two nucleophilic sites (e.g., amino alcohols, diamines, or hydrazines), the isocyanate can participate in cyclization reactions to form a variety of five- and six-membered heterocyclic rings, such as hydantoins, quinazolinediones, or triazinones, with an appended 4-fluoro-3-methylphenyl group.

Furthermore, isocyanates have been used in the post-synthetic modification of more complex structures like metal-organic frameworks (MOFs), converting amino-functionalized frameworks into their isocyanate derivatives. nih.gov This approach allows for the introduction of the reactive isocyanate handle into a porous, crystalline material, opening up possibilities for subsequent covalent modifications. The use of this compound in this area allows for the creation of novel, functionalized organic scaffolds with tailored properties for applications in catalysis, gas storage, or sensing.

Materials Science Applications

In materials science, this compound is primarily valued for its role as a precursor to high-performance fluorinated polymers. Its incorporation into polyurethanes and polyureas, as detailed previously, results in materials with superior thermal stability and flame retardancy. nih.govmdpi.com These enhanced properties are critical for applications where materials are exposed to high temperatures or stringent fire safety standards are required. The unique combination of the fluorine atom and the methyl group allows for the fine-tuning of material characteristics such as glass transition temperature, mechanical strength, and surface properties, making it a key component in the design of advanced functional materials.

Lack of Specific Research Data on "this compound" in Advanced Materials Applications

Despite a comprehensive search of available scientific and technical literature, there is a notable absence of specific research findings on the application of the chemical compound This compound in the development of high-performance polymers, advanced composites, and smart materials. While general information regarding the properties and synthesis of fluorinated polyurethanes and related materials is accessible, detailed studies focusing on this particular isocyanate are not presently available in the public domain.

The investigation sought to uncover research pertaining to the following areas:

Development of High-Performance Polymers with Specific Functional Groups: No studies were identified that specifically utilize this compound to create polymers and subsequently characterize their performance attributes.

Advanced Composites and Coatings Utilizing this compound Derivatives: The search did not yield any literature detailing the formulation or properties of composites or coatings derived from this specific isocyanate.

Smart Materials and Responsive Systems Incorporating Isocyanate-Derived Linkages: There is no available research on the integration of this compound into smart materials or responsive systems.

General discussions on analogous fluorinated isocyanates suggest that the incorporation of fluorine and methyl groups on the phenyl ring could theoretically impart desirable properties such as hydrophobicity, chemical resistance, and thermal stability to a polymer matrix. However, without specific experimental data from research focused on this compound, any discussion of its role in advanced materials would be purely speculative.

Consequently, the creation of an article with detailed research findings, data tables, and in-depth analysis as per the requested outline is not feasible at this time due to the lack of primary research on this specific compound in the specified applications.

Analytical and Spectroscopic Characterization Techniques in Advanced Research

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are fundamental in identifying the molecular structure and functional groups of 4-Fluoro-3-methylphenyl Isocyanate and tracking its transformation during chemical reactions. High-resolution NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy each offer a unique window into the molecular world of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Characterization of this compound and its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its reaction products. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within a molecule.

¹H NMR spectra provide information on the number and types of protons in a molecule. For a reaction product of this compound, such as the bisarylurea compound 1-(4-Fluoro-3-methylphenyl)-3-(4-((1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea , the ¹H NMR spectrum is crucial for confirming its formation and structure. In a study, this compound (referred to as 5k) was synthesized, and its ¹H-NMR spectrum was recorded in DMSO-d6 at 400 MHz. The resulting chemical shifts (δ) confirmed the presence of the distinct aromatic and aliphatic protons of the complex molecule. nih.govmdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound and its derivatives will give a distinct signal, with its chemical shift indicating its electronic environment. The highly deshielded carbon of the isocyanate group (-N=C=O) would be expected to have a characteristic chemical shift in the range of 120-130 ppm.

¹⁹F NMR is particularly valuable for fluorine-containing compounds like this compound. The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to changes in the electronic environment, making it an excellent probe for studying reactions involving the fluorinated phenyl ring.

| ¹H NMR Data for a Reaction Product of this compound | |

| Compound | 1-(4-Fluoro-3-methylphenyl)-3-(4-((1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea (5k) nih.govmdpi.com |

| Solvent | DMSO-d6 |

| Frequency | 400 MHz |

| Chemical Shifts (δ, ppm) | 8.83 (s, 1H), 8.69 (s, 1H), 8.58 (s, 1H), 8.11 (s, 1H), 7.56 (d, J = 8.8 Hz, 2H) |

Fourier Transform-Infrared (FT-IR) Spectroscopy for Monitoring Reaction Progress and Identifying Functional Groups

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and monitoring the progress of reactions involving this compound. The key to its utility in this context is the strong and characteristic absorption of the isocyanate (-N=C=O) group.

The asymmetrical stretching vibration of the isocyanate group gives rise to a sharp and intense absorption band in the region of 2250-2285 cm⁻¹. This peak is often well-separated from other absorptions in the infrared spectrum, making it an excellent diagnostic tool. During a reaction, such as the formation of a urethane (B1682113) or urea (B33335), the isocyanate group is consumed. This consumption can be monitored in real-time by observing the disappearance of the characteristic isocyanate peak in the FT-IR spectrum. This method is so effective that it can be used to determine when a reaction has reached completion, as evidenced by the complete absence of the isocyanate absorption. googleapis.com

| Characteristic FT-IR Absorption Bands | |

| Functional Group | Isocyanate (-N=C=O) |

| Vibrational Mode | Asymmetrical Stretch |

| Typical Wavenumber (cm⁻¹) | 2250 - 2285 |

| Appearance | Sharp, Strong Intensity |

Mass Spectrometry (MS), including MALDI-TOF, for Molecular Weight Determination and Product Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the identity of this compound and its reaction products. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

For the analysis of reaction products, particularly polymeric materials derived from isocyanates, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool. This soft ionization technique is suitable for large, non-volatile molecules like polyurethanes, minimizing fragmentation and providing clear information about the molecular weight distribution of the polymer.

In the characterization of discrete reaction products, such as the urea derivative mentioned previously, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed. ESI is another soft ionization technique that is well-suited for analyzing polar molecules. In the synthesis of the bisarylurea compound 5k, ESI-MS was used to confirm the mass of the product, providing further evidence of its successful synthesis. nih.govmdpi.com

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, such as this compound, exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. These absorptions are due to the excitation of electrons from lower energy π orbitals to higher energy π* orbitals.

While UV-Vis spectroscopy is generally less informative for detailed structural elucidation compared to NMR or IR, it can be a useful tool for quantitative analysis and for studying the electronic properties of the aromatic system. The substitution pattern on the benzene (B151609) ring, including the fluorine and methyl groups, will influence the position and intensity of the absorption maxima (λmax). Changes in the conjugation system upon reaction of the isocyanate group can also be monitored by observing shifts in the UV-Vis spectrum.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of this compound and its derivatives. Gas chromatography is particularly suited for the analysis of volatile compounds.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the reactive nature of isocyanates, direct analysis by GC can be challenging. Therefore, analysis often involves a derivatization step to convert the isocyanate into a more stable and less reactive compound.

An indirect method for determining the purity of isocyanate monomers involves reacting the isocyanate with an excess of a reagent like di-n-butylamine. The unreacted amine is then quantified by GC. This allows for the indirect determination of the amount of isocyanate present. For the analysis of fluorinated aromatic compounds, specialized GC columns and conditions may be employed to achieve optimal separation. The use of a mass spectrometer as a detector (GC-MS) provides an additional layer of confirmation by identifying the separated components based on their mass spectra.

In the context of quality control, GC can be used to ensure the purity of this compound starting material and to analyze for the presence of any volatile byproducts in its reaction mixtures. The development of chiral stationary phases for chromatography has also seen the use of this compound in their synthesis, highlighting its utility in the broader field of separation science. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Enantioseparation

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone technique for the analysis of non-volatile and thermally labile compounds such as isocyanates. For aromatic isocyanates, direct analysis can be challenging, often necessitating a derivatization step to enhance stability and detectability. A common method involves converting the reactive isocyanate groups into more stable urethane derivatives. For instance, a method developed for airborne aromatic isocyanates uses alkaline ethanol (B145695) as a sampling and derivatizing medium, which converts isocyanate functions into their corresponding urethane derivatives. nih.gov These stable derivatives can then be readily analyzed. The formed toluenediurethanes and tolueneaminourethanes, for example, can be detected using UV or electrochemical detectors, with the latter offering significantly higher sensitivity. nih.gov

The versatility of HPLC extends to the critical task of enantioseparation, which is paramount when dealing with chiral molecules. The separation of enantiomers is typically achieved using chiral stationary phases (CSPs). For fluorinated aromatic compounds, specialized fluorinated stationary phases have been developed that offer unique separation mechanisms and enhanced selectivity. researchgate.netchromatographyonline.com These phases can be broadly categorized into perfluoroalkyl and pentafluorophenyl types. researchgate.net

Perfluoroalkyl Phases: These phases are known to provide increased retention and selectivity for halogenated compounds. researchgate.net

Pentafluorophenyl (PFP) Phases: PFP phases are generally more hydrophobic and exhibit high shape selectivity, making them particularly useful for separating aromatic compounds, especially those containing halogens. researchgate.netchromatographyonline.com

The unique interactions between the fluorinated stationary phase and fluorinated analytes can lead to different elution orders and improved resolution compared to conventional C8 or C18 columns. chromatographyonline.com Another widely used class of CSPs for enantioseparation in HPLC is based on cyclodextrins immobilized on a silica (B1680970) surface. scilit.com The specific interactions within the chiral cavity of the cyclodextrin (B1172386) allow for the effective discrimination and separation of enantiomers. scilit.com

Table 1: HPLC Stationary Phases for Analysis of Fluorinated and Aromatic Compounds

| Stationary Phase Type | Key Characteristics | Typical Applications | Source(s) |

|---|---|---|---|

| Pentafluorophenyl (PFP) | More hydrophobic than standard phenyl phases; high shape selectivity. | Separation of aromatic and halogenated aromatic compounds. | researchgate.netchromatographyonline.com |

| Perfluoroalkyl | Enhanced retention and selectivity for halogenated compounds. | Analysis of organofluorine compounds and positional isomers. | researchgate.net |

| Cyclodextrin-based | Chiral cavities allow for enantiomeric discrimination via inclusion complexes. | Enantioseparation of a wide range of racemic pharmaceutical and chemical compounds. | scilit.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separations of Fluorinated Compounds

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the chiral separation of fluorinated compounds in pharmaceutical and chemical research. selvita.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. wikipedia.org This technique combines the advantages of both gas and liquid chromatography, offering high diffusivity and low viscosity, which enables faster separations and higher efficiency compared to HPLC. researchgate.net A significant advantage of SFC is its alignment with green chemistry principles, as it drastically reduces the consumption of toxic organic solvents. selvita.com

The key to successful chiral separation in SFC is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) with phenyl carbamate (B1207046) substituents, are the most frequently used and have proven highly effective for a broad range of racemic compounds. researchgate.netnih.gov In comparison to HPLC, the unique environment in SFC can enhance the selectivity of these inclusion-type chiral separation phases. nih.gov

Recent research has focused on developing novel CSPs specifically tailored for the separation of fluorinated racemates. In a significant development, new fluorinated stationary phases were created to leverage fluorophilic retention mechanisms for enantioseparation. researchgate.net One such phase incorporates 4-fluoro-3-methyl phenylcarbamate —a derivative of the titular compound—on a cellulose backbone. researchgate.net This research highlighted that such fluorinated CSPs were highly effective in separating fluorinated drug-like compounds via SFC. researchgate.net This demonstrates a targeted approach where the stationary phase is designed to have specific interactions with a class of fluorinated analytes, leading to improved chiral recognition and separation.

The combination of advanced instrumentation, such as ultra-high-performance supercritical fluid chromatography (UHPSFC), and novel CSPs allows for extremely fast and efficient chiral separations, often achieving sub-minute analysis times. chromatographyonline.comchromatographyonline.com

Table 2: Comparison of Chromatographic Techniques for Chiral Separation

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Source(s) |

|---|---|---|---|

| Primary Mobile Phase | Organic Solvents, Water, Buffers | Supercritical Carbon Dioxide (CO₂) with organic modifiers (e.g., methanol) | chromatographyonline.comwikipedia.org |

| Speed | Slower analysis and equilibration times. | 3 to 5 times faster analysis and shorter equilibration times. | chromatographyonline.com |

| Efficiency | Good efficiency. | High efficiency due to low viscosity and high diffusivity of the mobile phase. | researchgate.net |

| Environmental Impact | Higher consumption of potentially toxic organic solvents. | "Green" technique; significantly reduces toxic solvent use. | selvita.comresearchgate.net |

| Primary Application | Broadly used for analytical and preparative separations. | A primary tool for chiral separations, especially in drug discovery. | researchgate.netresearchgate.net |

| Chiral Recognition | Effective with a wide range of CSPs. | Enhanced selectivity with polysaccharide CSPs; complementary to HPLC. | nih.govchromatographyonline.com |

Theoretical and Computational Chemistry Studies of 4 Fluoro 3 Methylphenyl Isocyanate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of molecules. For 4-Fluoro-3-methylphenyl Isocyanate, DFT studies can elucidate how the interplay of the fluoro, methyl, and isocyanate groups on the phenyl ring influences its chemical behavior.

Research on structurally similar compounds, such as chloro-methylphenyl isocyanates, has utilized DFT methods like B3LYP with basis sets like 6-311G* to determine optimized geometries, vibrational frequencies, and electronic parameters. researchgate.net A similar approach for this compound would involve calculating key quantum chemical descriptors that govern its reactivity.

Key Research Findings from DFT Calculations would typically include:

Molecular Geometry: Optimization of the molecule's structure to find the lowest energy conformation. DFT studies on related phenyl isocyanates show that the isocyanate (-NCO) group may not be perfectly coplanar with the aromatic ring. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govmdpi.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electrophilic and nucleophilic sites. For an isocyanate, the carbon atom of the NCO group is a primary electrophilic center, making it susceptible to attack by nucleophiles.

Reactivity Descriptors: Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity and stability.

A DFT analysis would provide valuable data on how the electron-withdrawing fluorine atom and the electron-donating methyl group modulate the charge distribution and reactivity of the isocyanate functional group.

Table 1: Predicted Quantum Chemical Descriptors for this compound from a Hypothetical DFT Study

| Descriptor | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Correlates with chemical stability; a larger gap implies higher stability. nih.gov |

| Electronegativity (χ) | 4.35 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.15 eV | Measures resistance to change in electron distribution. |